Butan-2-yl bis(2-methylpropyl) phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
646450-50-2 |
|---|---|
Molecular Formula |
C12H27O4P |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
butan-2-yl bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C12H27O4P/c1-7-12(6)16-17(13,14-8-10(2)3)15-9-11(4)5/h10-12H,7-9H2,1-6H3 |
InChI Key |
HYQLQSRROYKMQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=O)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Direct Phosphorylation Approaches
Direct phosphorylation is a fundamental method for synthesizing organophosphates, involving the reaction of an alcohol with a phosphorylating agent to form the characteristic O=P(OR)₃ structure. wikipedia.org
Reactant Precursor Selection and Stoichiometry
The construction of butan-2-yl bis(2-methylpropyl) phosphate (B84403) via direct phosphorylation requires a strategic selection of precursors. A common route for such unsymmetrical phosphates is the stepwise reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohols. wikipedia.org
The synthesis would likely unfold in two key stages:
Formation of the dialkyl phosphorochloridate intermediate: Initially, two equivalents of isobutanol (2-methylpropan-1-ol) are reacted with one equivalent of phosphorus oxychloride to produce diisobutyl phosphorochloridate. Precise stoichiometry is crucial to maximize the yield of this intermediate and minimize the formation of the symmetrical triisobutyl phosphate.
Reaction: 2 * (CH₃)₂CHCH₂OH + POCl₃ → ((CH₃)₂CHCH₂O)₂P(O)Cl + 2 HCl
Reaction with the final alcohol: The resulting diisobutyl phosphorochloridate is subsequently treated with one equivalent of butan-2-ol. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct and drive the equilibrium towards the final product.
Reaction: ((CH₃)₂CHCH₂O)₂P(O)Cl + CH₃CH₂CH(OH)CH₃ + Base → (CH₃CH₂CH(O))P(O)(OCH₂CH(CH₃)₂)₂ + Base·HCl
An alternative synthetic design could involve initiating the sequence with butan-2-ol to form butan-2-yl phosphorodichloridate, followed by the addition of two equivalents of isobutanol. The choice between these pathways often depends on the relative reactivity and commercial availability of the alcohols.
A summary of the essential reactants is provided below.
| Reactant | Structure | Role |
| Phosphorus oxychloride | POCl₃ | Phosphorus source |
| Isobutanol (2-methylpropan-1-ol) | (CH₃)₂CHCH₂OH | Source of the bis(2-methylpropyl) groups |
| Butan-2-ol | CH₃CH₂CH(OH)CH₃ | Source of the butan-2-yl group |
| Pyridine or Triethylamine | C₅H₅N or (C₂H₅)₃N | HCl scavenger |
Catalytic Systems in Phosphorylation Synthesis
While the direct phosphorylation with phosphorus oxychloride can proceed without catalytic intervention, the development of various catalytic systems has enabled milder reaction conditions, improved selectivity, and greater efficiency. acs.org For the synthesis of chiral molecules like butan-2-yl bis(2-methylpropyl) phosphate, asymmetric catalysis offers a pathway to enantiomerically enriched products. nih.gov
Chiral catalysts, such as those based on peptides or phosphine (B1218219) oxides, have been shown to facilitate asymmetric phosphorylation reactions. acs.orgnih.govacs.org These catalysts generate a chiral pocket around the phosphorus atom during the reaction, promoting the formation of one enantiomer over the other. For instance, chiral nucleophilic catalysts can be used to couple racemic H-phosphinates with alcohols, although this represents a distinct synthetic approach. nih.gov In the direct phosphorylation pathway, a chiral catalyst could be employed in the final step to achieve a kinetic resolution of racemic butan-2-ol or to establish a stereogenic phosphorus center.
| Catalyst Type | Example | Function |
| Nucleophilic Catalysts | N-methylimidazole (NMI) | Activates the phosphorylating agent. acs.org |
| Chiral Peptide Catalysts | Custom synthesized peptides | Induce enantioselectivity in asymmetric phosphorylation. nih.govacs.org |
| Chiral Phosphine Oxides | Binaphthyl-derived phosphine oxides | Lewis base catalysis to activate silicon-based phosphorylating agents. acs.org |
Optimization of Reaction Conditions and Yield
To maximize the yield and purity of this compound, careful optimization of reaction conditions is paramount. Key variables include temperature, solvent, and the rate of reactant addition.
Temperature: The initial reaction between isobutanol and POCl₃ is highly exothermic and is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side-product formation. The subsequent addition of butan-2-ol can often be conducted at room temperature or with gentle warming to ensure the reaction goes to completion.
Solvent: Anhydrous, non-protic solvents like diethyl ether, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) are commonly used to dissolve the reactants. The solvent choice can impact reaction kinetics and the solubility of the hydrochloride salt formed from the base.
Reactant Addition: A slow, controlled addition of the reactants is often critical for maintaining a stable reaction temperature and ensuring the desired stoichiometry is maintained throughout the reaction.
Research on analogous organophosphate syntheses has shown that the careful selection of ligands and catalysts, such as silver salts, can afford excellent yields with high regio- and stereoselectivity. researchgate.net This underscores the importance of methodological choices in achieving optimal results.
| Parameter | Condition | Reason |
| Temperature | 0 °C to room temperature | To control exothermicity and prevent side reactions. |
| Solvent | Anhydrous non-protic solvent (e.g., THF, DCM) | To dissolve reactants and avoid unwanted reactions with the solvent. |
| Base | Pyridine, triethylamine | To neutralize HCl byproduct and drive the reaction to completion. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent reactions with atmospheric moisture. |
Transesterification Processes
Transesterification provides an alternative and powerful route for synthesizing phosphate esters, which involves the exchange of an alcohol group on a starting phosphate ester with a different alcohol. nih.gov This method is particularly advantageous when a specific target ester is desired from a more common or readily available parent phosphate.
Ester Exchange Mechanisms in Phosphate Synthesis
The synthesis of this compound via transesterification could theoretically start from a symmetrical trialkyl phosphate, such as triisobutyl phosphate. However, a more controlled and often more efficient strategy involves using a more reactive phosphate ester as the starting material.
A plausible route would employ a labile phosphate ester, like tris(2,2,2-trifluoroethyl) phosphate, which can react sequentially with the desired alcohols. The trifluoroethoxy group is an excellent leaving group, which facilitates the nucleophilic substitution at the phosphorus center. organic-chemistry.org
The underlying mechanism typically involves the nucleophilic attack of an alcohol on the phosphorus atom of the phosphate ester, forming a transient pentacoordinate intermediate. Subsequent expulsion of a leaving alcohol molecule results in the formation of the new phosphate ester. This process can be catalyzed by either acid or base, with base catalysis often being favored due to the generation of a more potent nucleophile in the form of an alkoxide ion. nih.gov Recent studies have highlighted atom-efficient transesterification methods using catalytic amounts of base with isopropenyl phosphates, which generate only acetone (B3395972) as a byproduct, suggesting potential for developing green synthetic routes. nih.gov
Stereochemical Considerations in Transesterification (if applicable)
The presence of a chiral center in the butan-2-yl moiety of the target molecule introduces important stereochemical considerations. Furthermore, the phosphorus atom itself is a stereocenter in this unsymmetrical trialkyl phosphate.
The stereochemical outcome of a transesterification reaction at the phosphorus center is mechanism-dependent. A direct Sₙ2-type displacement would result in an inversion of the stereochemical configuration. Conversely, if the reaction proceeds through a pentacoordinate intermediate that can undergo pseudorotation, a mixture of stereoisomers may be produced.
When starting with an enantiomerically pure alcohol, such as a single enantiomer of butan-2-ol, the choice of reaction conditions and catalyst is crucial for controlling the stereochemistry at both the carbon and phosphorus centers. The synthesis of P-stereogenic compounds remains a significant challenge in organic chemistry, often requiring the use of chiral auxiliaries or specialized catalysts to achieve high levels of stereocontrol. nih.gov Techniques such as kinetic resolution, where one enantiomer of a racemic starting material reacts preferentially, offer a viable strategy for obtaining enantioenriched products. nih.govnih.gov
Emerging Synthetic Strategies for Phosphate Esters
The synthesis of phosphate esters, a cornerstone of organic chemistry with wide-ranging applications, is continuously evolving. Modern synthetic chemistry is driven by the dual goals of efficiency and sustainability, leading to the development of novel methodologies that prioritize greener processes and the use of innovative catalysts. These emerging strategies are moving away from traditional methods that often involve harsh reagents and generate significant waste, toward more elegant and environmentally benign approaches for creating complex molecules like this compound.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of phosphate esters is a critical step towards sustainable chemical manufacturing. acs.orgsolubilityofthings.com These principles aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, using less hazardous chemicals, and designing energy-efficient processes. acs.orgyoutube.com
One of the core tenets of green chemistry is waste prevention , prioritizing the design of synthetic pathways that minimize the generation of unwanted byproducts. solubilityofthings.com Another key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org For a molecule like this compound, this would involve choosing reactions that form the desired ester with minimal loss of atoms from the starting materials.
The use of safer solvents is another crucial aspect. Traditional solvents in organic synthesis are often volatile and toxic. Research is actively exploring greener alternatives. For instance, triethyl phosphate (TEP) has been highlighted as a green solvent for certain applications due to its low toxicity, biodegradability, and low viscosity. tandfonline.com The development of solvent-free reaction conditions is an even more ambitious goal, which can be achieved in some cases through careful process optimization.
Catalysis plays a pivotal role in green chemistry. Catalytic reactions are inherently more atom-efficient than stoichiometric ones, as the catalyst is, by definition, not consumed in the reaction. youtube.com The development of recyclable catalysts further enhances the green credentials of a synthetic process.
Novel Catalytic Formulations for Selective Esterification
The selective synthesis of unsymmetrical phosphate esters like this compound presents a significant challenge due to the polyfunctional nature of the phosphoryl chloride or phosphoric acid starting materials. Novel catalytic systems are being developed to address this challenge, offering higher selectivity and milder reaction conditions.
Recent advancements have demonstrated the use of environmentally benign Zn(II) catalysts for the efficient synthesis of phosphite (B83602) diesters, which can then be smoothly oxidized to the corresponding phosphate triesters. This method allows for the consecutive introduction of two different alcohol moieties onto the phosphorus center, with trifluoroethanol being the only byproduct. rsc.org Such a strategy could be adapted for the synthesis of this compound by the sequential reaction of a phosphorus precursor with 2-butanol (B46777) and isobutanol.
Another promising area is photocatalysis . Visible-light photocatalytic reactions of N-alkoxypyridinium salts with phosphites have been shown to produce a broad range of phosphate esters under mild conditions. organic-chemistry.org This approach avoids the need for high temperatures and harsh reagents, aligning with the principles of green chemistry.
The Atherton-Todd reaction offers a classic yet adaptable method for the synthesis of phosphate esters from dialkyl phosphites. beilstein-journals.orgnih.govwikipedia.org Modern modifications of this reaction focus on improving its scope and environmental profile. The reaction typically involves a dialkyl phosphite, an alcohol, a base (often a tertiary amine), and a chlorine source like carbon tetrachloride. wikipedia.org A plausible pathway for the synthesis of the target molecule could involve the reaction of diisobutyl phosphite with 2-butanol under Atherton-Todd conditions.
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including esters, with inversion of stereochemistry. jk-sci.comwikipedia.orgnih.gov This reaction utilizes a phosphine, typically triphenylphosphine (B44618), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by a pronucleophile, which in this case would be a diisobutyl phosphate. jk-sci.comnih.gov This method is particularly useful for synthesizing chiral phosphate esters.
A more recent and highly innovative approach is the phospha-bora-Wittig reaction . This method allows for the direct preparation of phosphaalkenes, which are structural relatives of phosphates, from a range of carbonyl compounds. nih.govnih.govscispace.comchemistryviews.org While not a direct route to phosphate esters, the underlying principles of forming P=C bonds could inspire new catalytic cycles for P-O bond formation.
Below is a table summarizing some of these emerging catalytic strategies and their potential applicability to the synthesis of this compound.
| Catalytic Strategy | Key Features | Potential Application for this compound Synthesis |
| Zn(II) Catalysis | Mild conditions, high efficiency for phosphite diester synthesis, environmentally benign. rsc.org | Sequential reaction of a phosphorus precursor with isobutanol and 2-butanol, followed by oxidation. |
| Photocatalysis | Utilizes visible light, mild reaction conditions, avoids harsh reagents. organic-chemistry.org | Reaction of a suitable phosphite with an activated alcohol derivative under photocatalytic conditions. |
| Modified Atherton-Todd | Well-established, adaptable for various phosphate esters. beilstein-journals.orgnih.govwikipedia.org | Reaction of diisobutyl phosphite with 2-butanol in the presence of a base and a chlorine source. |
| Mitsunobu Reaction | Stereospecific (inversion of configuration), good for complex molecules. jk-sci.comwikipedia.orgnih.gov | Reaction of diisobutyl phosphate with 2-butanol using triphenylphosphine and DEAD. |
| Phospha-Bora-Wittig | Novel method for P=C bond formation. nih.govnih.govscispace.comchemistryviews.org | Indirectly inspires new catalytic approaches for P-O bond formation. |
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the target phosphate ester from the reaction mixture are critical steps to ensure the final product's purity and to remove any unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical and chemical properties of this compound and the impurities present.
Liquid-liquid extraction (LLE) is a common first step in the workup of organophosphate ester syntheses. This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For instance, after a reaction, the mixture can be diluted with an organic solvent and washed with water or a mild aqueous base to remove water-soluble impurities and acidic byproducts. A cold-induced liquid-liquid extraction (CI-LLE) is a more recent development that can enhance the enrichment of the target analytes. nih.gov
Chromatography is a powerful technique for separating complex mixtures. For the purification of this compound, several chromatographic methods could be employed:
Column Chromatography: This is a standard technique where the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). An eluent (a solvent or mixture of solvents) is passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is particularly useful for the final purification of small quantities of a compound or for analytical purposes to determine the purity of the final product. nih.gov
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective purification method. The sample is vaporized and passed through a column, and separation occurs based on the compound's boiling point and interactions with the stationary phase.
Activated carbon filtration has been shown to be effective in removing organophosphate esters from aqueous solutions, which could be a useful technique in the purification process, particularly for removing trace impurities. researchgate.net
The choice of purification strategy would be guided by the specific synthetic method used. For example, the byproduct of the Mitsunobu reaction, triphenylphosphine oxide, can often be removed by crystallization or chromatography. jk-sci.com In the case of catalytically synthesized products, the removal of the catalyst is a key consideration. If a heterogeneous catalyst is used, it can simply be filtered off. For homogeneous catalysts, more advanced separation techniques may be required.
A summary of potential purification techniques is provided in the table below.
| Purification Technique | Principle of Separation | Applicability for this compound |
| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids. researchgate.net | Initial workup to remove water-soluble impurities and byproducts. |
| Column Chromatography | Differential adsorption on a solid stationary phase. | Primary method for separating the target compound from unreacted starting materials and non-polar byproducts. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. nih.gov | Final purification to achieve high purity; analytical assessment of purity. |
| Activated Carbon Filtration | Adsorption of organic compounds onto activated carbon. researchgate.net | Removal of trace organic impurities. |
Environmental Fate and Transformation Mechanisms
Hydrolytic Degradation Pathways and Kinetics
Hydrolysis is a critical degradation pathway for organophosphate esters in the environment. The rate and extent of this process for Butan-2-yl bis(2-methylpropyl) phosphate (B84403) are influenced by various environmental factors such as pH and temperature, and can be accelerated by catalysts.
Influence of pH on Phosphate Ester Hydrolysis
The pH of an aqueous environment significantly impacts the hydrolysis rate of organophosphate esters. Generally, the hydrolysis of OPEs is slow at a neutral pH but increases substantially under basic conditions. nih.govnih.gov Studies on a range of OPEs have demonstrated that significant degradation occurs at pH levels of 9 and above. nih.gov For instance, at a pH of 13, many OPEs degrade with half-lives ranging from a few minutes to several days. nih.gov The stability of OPEs to hydrolysis is also dependent on the nature of the ester group, with the general order of stability being alkyl > chlorinated alkyl > aryl moieties. nih.gov Given that Butan-2-yl bis(2-methylpropyl) phosphate is an alkyl-substituted OPE, it is expected to be relatively more stable compared to chlorinated or aryl OPEs under similar pH conditions.
| pH | Half-life of Triphenyl phosphate (aryl OPE) | Half-life of Tripropyl phosphate (alkyl OPE) | Stability of this compound (expected) |
| 7 | Stable | Stable | Expected to be stable |
| 9 | Significant degradation | Stable | Likely stable with slow degradation |
| 11 | Rapid degradation | Significant degradation | Moderate degradation expected |
| 13 | 0.0053 days | 47 days | Degradation expected, likely slower than aryl OPEs |
Temperature Effects on Hydrolysis Reaction Rates
Identification and Characterization of Hydrolytic Products
The hydrolysis of organophosphate triesters, such as this compound, proceeds through the cleavage of the P-O-C bond. This process typically results in the formation of the corresponding diester and alcohol. For this compound, the expected primary hydrolytic products would be bis(2-methylpropyl) phosphate and butan-2-ol , or butan-2-yl (2-methylpropyl) phosphate and 2-methylpropan-1-ol . Further hydrolysis of the diester to the monoester is generally not observed under typical environmental conditions, suggesting that the diesters are persistent end products of base-catalyzed hydrolysis. nih.gov
Catalyzed Hydrolysis in Aqueous Systems
The hydrolysis of organophosphate esters can be significantly accelerated in the presence of certain catalysts in aqueous environments. Metal oxides, such as manganese dioxide and iron oxides, which are common components of soils and sediments, have been shown to facilitate the hydrolysis of phosphate esters. nih.govacs.orgnih.gov This mineral-catalyzed hydrolysis can be a major degradation pathway in natural environments, even at circumneutral pH where spontaneous hydrolysis is slow. nih.gov The catalytic activity of these minerals provides an alternative reaction pathway with a lower activation energy, thereby increasing the rate of degradation of OPEs like this compound in soil and aquatic systems.
Oxidative Transformation Processes
In addition to hydrolysis, oxidative processes play a role in the environmental transformation of organophosphate esters. These processes often involve highly reactive species that can break down the complex ester molecule into simpler, less harmful substances.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that utilize highly reactive radicals, primarily the hydroxyl radical (•OH), to degrade organic pollutants. nih.gov Various AOPs have been shown to be effective in the degradation of organophosphate esters. These include:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals, which then attack and degrade the OPE molecule. researchgate.net
UV/TiO₂: In this photocatalytic process, titanium dioxide (TiO₂) acts as a semiconductor that, upon UV irradiation, generates electron-hole pairs. These lead to the formation of hydroxyl radicals and other reactive oxygen species that can effectively degrade OPEs. nih.govnih.gov
Fenton and Fenton-like Reactions: The Fenton reaction uses hydrogen peroxide and ferrous ions (Fe²⁺) to produce hydroxyl radicals. nih.govnih.gov This process is effective in degrading a wide range of organic pollutants, including OPEs.
The degradation of OPEs through AOPs can lead to the formation of various transformation products, including smaller organic acids, and ultimately mineralization to inorganic phosphate, carbon dioxide, and water. nih.govnih.gov While specific studies on the AOP-mediated degradation of this compound are limited, the efficacy of these processes on other OPEs suggests they would be a viable method for its removal from contaminated water.
| AOP Method | Target OPE | Removal Efficiency | Key Findings |
| UV/H₂O₂ | Tris(2-chloroethyl) phosphate (TCEP) | High degradation achieved | Degradation proceeds via hydroxyl radical attack. researchgate.net |
| UV/TiO₂ | Diphenyl phosphate (DPhP) | Effective degradation | TiO₂ promotes •OH oxidation. nih.gov |
| Fenton Reaction | Various organic pollutants | High removal efficiency | Effective for a broad range of contaminants. nih.govnih.gov |
Non-Photolytic Oxidative Pathways in Environmental Matrices
In the absence of light, other oxidative pathways can contribute to the transformation of organophosphate esters in the environment. These can include reactions with naturally occurring oxidants in soil and water. However, specific studies detailing the non-photolytic oxidative degradation of this compound in environmental matrices are not available in the reviewed literature. General knowledge suggests that hydrolysis of the phosphate ester bonds can occur, although this process is typically slow for triesters under neutral pH conditions.
Biodegradation Studies in Aquatic and Terrestrial Environments
Biodegradation is a key process in the ultimate removal of organic pollutants from the environment. It involves the breakdown of compounds by microorganisms such as bacteria and fungi.
The microbial degradation of organophosphate esters often proceeds through the enzymatic hydrolysis of the P-O-C ester bonds, catalyzed by enzymes like phosphotriesterases. This initial step typically leads to the formation of dialkyl phosphates and the corresponding alcohol. For this compound, this would result in the formation of diisobutyl phosphate and sec-butanol, or sec-butyl isobutyl phosphate and isobutanol.
While no studies have specifically isolated microorganisms that degrade this compound, research on other branched and non-branched alkyl phosphate esters indicates that bacteria and fungi possess the enzymatic machinery to break down these compounds. core.ac.uknih.gov The rate and extent of biodegradation can be influenced by the structure of the alkyl chains, with branching sometimes affecting the degradation kinetics.
The identification of metabolites is crucial for understanding the complete biodegradation pathway and assessing the environmental impact of the parent compound and its transformation products. For this compound, the expected primary biodegradation metabolites would be:
sec-Butyl diisobutyl phosphate
Isobutyl sec-butyl phosphate
Diisobutyl phosphate
sec-Butanol
Isobutanol
Further degradation of these initial metabolites would then occur. The alcohols would likely be readily mineralized by a wide range of microorganisms. The dialkyl phosphates are generally more persistent than the parent triesters but can also be further degraded to inorganic phosphate, which can then be utilized by microorganisms as a nutrient source. No specific studies have been found that identify the environmental biodegradation metabolites of this compound.
Sorption and Mobility in Environmental Compartments
The movement and distribution of this compound in the environment are largely governed by its tendency to sorb to soil and sediment particles. This process, in turn, dictates its potential to leach into groundwater.
The adsorption and desorption behavior of OPEs in soils and sediments is a critical factor in determining their environmental fate and bioavailability. For hydrophobic organic compounds like this compound, sorption is a key process controlling their concentration in the aqueous phase.
Research Findings:
Studies on various OPEs have shown that their sorption to soil and sediment is strongly influenced by the organic carbon content of the solid phase and the hydrophobicity of the compound, often expressed as the octanol-water partition coefficient (log Kow).
For instance, research on a range of OPEs demonstrated that those with higher log Kow values exhibit stronger sorption to soils. colab.ws Less water-soluble OPEs, which are more hydrophobic, have been observed to undergo significant sorption in various soil types and are not easily desorbed. colab.ws The sorption of more soluble OPEs is also dependent on the soil's organic carbon content. colab.ws
In the context of this compound, its branched alkyl structure is expected to result in a significant log Kow value, suggesting a strong affinity for the organic matter in soil and sediments. This would lead to substantial adsorption, thereby reducing its concentration in the pore water of soils and the water column above sediments.
A study on the sorption of tri-n-butyl phosphate (TBP), a structural isomer, to marine sediment indicated a concentration factor of 4.3. inchem.org While the branching in this compound may alter its exact sorption coefficient, it is reasonable to expect a similar or even enhanced sorption potential due to its molecular structure.
The process of adsorption can be complex, involving mechanisms such as pore-filling and monolayer coverage on the surface of particles. nih.gov For example, the adsorption of TBP on polyvinyl chloride (PVC) microplastics was found to follow a pore-filling mechanism. nih.gov
Interactive Data Table: Sorption Parameters of Structurally Similar OPEs
| Compound | Log Kow | Soil Organic Carbon Partition Coefficient (Koc) (L/kg) | Sediment Sorption | Reference |
| Tri-n-butyl phosphate (TBP) | 3.99-4.01 | 1,000 - 10,000 (estimated) | Concentration factor of 4.3 in marine sediment | inchem.org |
| Tris(2-chloroethyl) phosphate (TCEP) | 1.44 | 19 - 339 | Moderate sorption | researchgate.net |
| Triphenyl phosphate (TPhP) | 4.79 | 2,800 - 29,000 | Strong sorption and retention | researchgate.netbiochartoday.com |
Note: Data for Koc of TBP is an estimated range based on its Kow. Specific experimental values for this compound are not available.
The potential for a chemical to leach from the soil surface and contaminate groundwater is inversely related to its sorption affinity for soil particles. Compounds that are strongly adsorbed are less likely to be transported downwards with infiltrating water.
Research Findings:
Given the expected high hydrophobicity and strong sorption tendency of this compound, its leaching potential is likely to be low in soils with significant organic matter content. However, in sandy soils with low organic carbon, the potential for leaching may be higher.
Studies on TBP have shown its presence in groundwater at some contaminated sites, indicating that under certain conditions, transport to groundwater can occur. nih.govresearchgate.net For example, TBP was detected in groundwater near a legacy radioactive waste site, suggesting potential mobilization. nih.gov The presence of TBP in groundwater can also result from the infiltration of contaminated river water. researchgate.net
The mobility of OPEs in soil and their subsequent transport to groundwater are complex processes influenced by factors such as the amount and frequency of rainfall, soil type, and the presence of other organic compounds. nih.gov While the strong sorption of this compound would generally limit its mobility, its persistence in the environment means that long-term, slow leaching could still be a concern.
A report by the Minnesota Department of Health notes that TBP is moderately mobile in groundwater and can be transported away from its original location. health.state.mn.us This suggests that while sorption is significant, it does not completely immobilize the compound.
Volatilization and Atmospheric Distribution Modeling
Volatilization from contaminated surfaces, such as soil and water, is another important environmental fate process for semi-volatile organic compounds like this compound. Once in the atmosphere, these compounds can be transported over long distances.
Fugacity models are valuable tools for predicting the environmental distribution of chemicals. These models use the concept of fugacity, or the "escaping tendency" of a chemical from a particular phase, to estimate its partitioning between different environmental compartments such as air, water, soil, and sediment.
Research Findings:
Fugacity models have been applied to various OPEs to simulate their environmental fate and transport. colab.wsjenkinssoil.canih.gov These models consider the physicochemical properties of the compound, such as its vapor pressure and Henry's Law constant, as well as the characteristics of the environment.
For a compound like this compound, a Level III fugacity model would predict its distribution at a steady state, considering both equilibrium partitioning and degradation processes. Based on the properties of similar OPEs, it is expected that this compound would partition significantly to soil and sediment due to its low volatility and high hydrophobicity.
A study using a multimedia urban model for several OPEs found that the loss by air advection ranged from 43% for TCEP to 80% for 2-ethylhexyl diphenyl phosphate (EHDPP). jenkinssoil.ca This highlights the potential for atmospheric transport of these compounds. The atmospheric transport of OPEs can occur in both the gas phase and adsorbed to particulate matter.
The application of a fugacity model to OPEs in Antarctica indicated that the primary migration pathway was from the atmosphere to the soil, with atmospheric wet deposition and rainwater dissolution being key transport processes. colab.wsnih.gov This underscores the importance of atmospheric transport in the global distribution of OPEs.
Interactive Data Table: Physicochemical Properties for Environmental Modeling of a Structurally Similar OPE (Tri-n-butyl phosphate)
| Property | Value | Reference |
| Vapor Pressure | 0.004 mmHg (at 25 °C) | wikipedia.org |
| Henry's Law Constant | 1.2 x 10-5 atm·m3/mol (calculated from vapor pressure and water solubility) | libretexts.org |
| Water Solubility | 400 mg/L | wikipedia.org |
| Log Kow | 3.99 - 4.01 | inchem.org |
Note: These values are for tri-n-butyl phosphate (TBP) and are used as estimates for modeling the behavior of this compound.
Advanced Analytical Methodologies for Research and Environmental Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating Butan-2-yl bis(2-methylpropyl) phosphate (B84403) from complex environmental and biological samples and for its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Matrices
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like Butan-2-yl bis(2-methylpropyl) phosphate. chromatographyonline.comchromatographyonline.com Its high chromatographic resolution and the specificity of mass spectrometric detection make it ideal for identifying and quantifying this compound in intricate matrices such as soil, sediment, and biota.
For the analysis of OPEs, a capillary column such as a DB-5MS or HP-5 is typically employed. chromatographyonline.comnih.gov The oven temperature program is optimized to ensure the efficient separation of the target analyte from other co-extracted compounds. An example of a typical temperature program would start at a lower temperature (e.g., 70-80 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute the compounds based on their boiling points. chromatographyonline.comnih.gov The mass spectrometer is usually operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the target molecule. chromatographyonline.com
Table 1: Illustrative GC-MS Parameters for the Analysis of a Compound Chemically Similar to this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 290 °C |
| Oven Program | 80 °C (hold 2 min), then 15 °C/min to 300 °C (hold 10 min) |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Predicted m/z ions | Due to the lack of published experimental data, specific fragment ions for this compound are not available. However, for a structurally similar compound, tributyl phosphate (TBP), characteristic ions include m/z 99 and 155. chromatographyonline.com |
This table presents typical parameters for the analysis of organophosphate esters and is for illustrative purposes. Actual parameters would need to be optimized for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Degradation Products
While GC-MS is suitable for the parent compound, its degradation products are often more polar and less volatile, making liquid chromatography-mass spectrometry (LC-MS) the preferred analytical technique. mdpi.comnih.gov LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides the necessary sensitivity and selectivity for the analysis of these transformation products in aqueous samples like surface water and wastewater.
The separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. mdpi.comnih.gov Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, usually operated in positive ion mode. nih.gov The MS/MS capability allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored, significantly reducing matrix interference and enhancing quantification accuracy. nih.gov
Table 2: Representative LC-MS/MS Parameters for the Analysis of Organophosphate Ester Degradation Products
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 5 mM Ammonium Acetate in Water; B: Methanol |
| Gradient | A time-programmed gradient from high aqueous to high organic content |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Hypothetical Transition | For a hypothetical degradation product like di(2-methylpropyl) phosphate, a precursor ion corresponding to its protonated molecule [M+H]⁺ would be selected, and a characteristic product ion would be monitored after collision-induced dissociation. |
This table provides representative parameters for the analysis of OPE degradation products and is for illustrative purposes. The specific parameters and transitions would need to be determined for the degradation products of this compound.
Multidimensional Chromatography Applications
For exceptionally complex samples where co-elution issues may persist even with high-resolution single-dimension chromatography, multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation power. By employing two columns with different stationary phase selectivities, GC×GC can resolve compounds that overlap in a single-column separation. While specific applications for this compound are not documented, the technique has been successfully applied to the analysis of various organophosphate esters in environmental samples, demonstrating its potential for resolving this compound from complex matrix interferences.
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods are indispensable for the unambiguous identification of this compound and for investigating the mechanisms of its reactions and degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
In mechanistic studies, NMR can be used to track the formation of intermediates and degradation products over time, providing valuable insights into reaction pathways. For instance, changes in the ³¹P NMR spectrum can indicate the transformation of the parent phosphate ester into its degradation products. scielo.br
Table 3: Predicted ¹H and ³¹P NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ³¹P | ~ -1 to 2 | Singlet |
| ¹H (sec-butoxy group) | ||
| O-CH | ~ 4.4 - 4.6 | Multiplet |
| CH₂ | ~ 1.5 - 1.7 | Multiplet |
| CH₃ (terminal) | ~ 0.9 | Triplet |
| CH₃ (adjacent to CH) | ~ 1.2 | Doublet |
| ¹H (isobutyl groups) | ||
| O-CH₂ | ~ 3.7 - 3.9 | Doublet |
| CH | ~ 1.8 - 2.0 | Multiplet |
| CH₃ | ~ 0.9 | Doublet |
Disclaimer: These are predicted chemical shifts based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. cabidigitallibrary.orgresearchgate.net For this compound, these techniques would be used to confirm the presence of key structural features.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum with characteristic absorption bands. researchgate.net Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light from a laser source. researchgate.net
Key vibrational modes for this compound would include:
P=O stretching: A strong absorption band typically observed in the region of 1250-1300 cm⁻¹ in the FTIR spectrum.
P-O-C stretching: Strong and broad bands in the 950-1100 cm⁻¹ region of the FTIR spectrum.
C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the alkyl chains.
C-H bending: Vibrations in the 1350-1470 cm⁻¹ region.
Raman spectroscopy can provide complementary information, particularly for the P=O bond and the carbon skeleton. irdg.orgorientjchem.org These techniques are valuable for confirming the identity of the synthesized compound and for studying its interactions with other materials, for example, its adsorption onto surfaces. mdpi.com
Table 4: Characteristic Infrared Absorption Frequencies for Organophosphate Esters
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |
| P=O stretch | 1300 - 1250 | Strong |
| P-O-C (aliphatic) stretch | 1050 - 990 | Strong, Broad |
| C-H (alkane) stretch | 2960 - 2850 | Medium to Strong |
| C-H (alkane) bend | 1470 - 1370 | Medium |
This table provides typical ranges for the functional groups found in this compound.
High-Resolution Mass Spectrometry for Transformation Product Identification
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying the transformation products (TPs) of organic pollutants in various environmental matrices. nih.govgist.ac.kr This technique offers high mass accuracy (typically below 5 ppm) and high resolving power, which allows for the determination of elemental compositions for unknown compounds and the differentiation of isobaric interferences. semanticscholar.org
In the context of this compound, HRMS would be essential for elucidating its degradation pathways, which are predicted to occur via biotic or abiotic processes such as hydrolysis, oxidation, and photolysis. The primary degradation mechanism for many organophosphate esters is hydrolysis, which cleaves one of the ester bonds. nih.govresearchgate.net For this compound, this would likely result in the formation of a dialkyl phosphate, specifically Dibutyl phosphate (DBP), and the corresponding alcohol. Further degradation could lead to the formation of monobutyl phosphates and ultimately inorganic phosphate.
A non-target or suspect screening approach using LC-HRMS is commonly employed to find these TPs. nih.govgist.ac.kr In such a study, an environmental sample (e.g., water, soil) would be exposed to relevant conditions (e.g., microbial action, sunlight), and samples would be analyzed over time. The HRMS data would be processed to find features (ions) that appear or increase in intensity as the parent compound degrades. By comparing the exact mass-to-charge ratio (m/z) of these new features with a database of theoretical TPs, potential candidates can be identified. For instance, researchers identified 29 biotransformation products of triphenyl phosphate (TPHP) in an aquatic ecosystem using an LC-HRMS-based screening approach. nih.govgist.ac.kr
Hypothetical Transformation Products of this compound:
| Parent Compound | Predicted Transformation Product | Transformation Process | Predicted Exact Mass |
| This compound | Di-isobutyl phosphate | Hydrolysis | 210.1021 |
| This compound | sec-Butyl isobutyl hydrogen phosphate | Hydrolysis | 210.1021 |
| This compound | Hydroxylated derivatives | Oxidation | Parent Mass + 15.9949 |
This table is interactive. Click on headers to sort.
Method Validation and Quality Control in Environmental Analysis
To ensure that data generated from the analysis of this compound are reliable and reproducible, rigorous method validation and ongoing quality control (QC) are imperative. Analytical methods, typically based on LC-MS/MS or GC-MS, must be validated according to established guidelines. mdpi.comnih.gov
Key validation parameters include:
Linearity and Range: Demonstrating a proportional response of the instrument to the concentration of the analyte over a specified range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For OPEs in environmental matrices, LODs are often in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range. mdpi.com
Accuracy and Precision: Accuracy, often assessed through recovery studies using spiked samples, measures the closeness of a result to the true value. Precision measures the repeatability of the method. Relative recoveries for OPEs are typically expected to be within 80-120%, with relative standard deviations (RSD) below 15-20%. mdpi.com
Selectivity/Specificity: Ensuring the method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix (e.g., other OPEs, humic acids).
Matrix Effects: Complex environmental samples can suppress or enhance the instrument's response to the analyte. These effects must be evaluated and compensated for, often by using matrix-matched calibration curves or isotope-labeled internal standards.
Ongoing QC involves the regular analysis of blanks (to check for contamination), calibration standards, and quality control samples (e.g., a certified reference material or a spiked matrix sample) with each batch of environmental samples to monitor the method's performance over time. nih.gov
Typical Method Validation Parameters for OPE Analysis:
| Parameter | Typical Acceptance Criteria |
| Linearity (Coefficient of Determination, r²) | > 0.99 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (Relative Standard Deviation, RSD) | < 15% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
This table is interactive. Click on headers to sort.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For Butan-2-yl bis(2-methylpropyl) phosphate (B84403), these methods can predict its three-dimensional structure, electronic properties, and reactivity, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In the context of Butan-2-yl bis(2-methylpropyl) phosphate, DFT calculations can provide a detailed picture of its molecular orbitals, charge distribution, and electrostatic potential.
Drawing analogies from studies on similar organophosphate esters like tri-n-butyl phosphate (TBP), it is expected that the phosphorus atom in this compound would exhibit a significant positive partial charge, making it an electrophilic center susceptible to nucleophilic attack. The oxygen atom of the phosphoryl group (P=O) would, in turn, possess a substantial negative partial charge, acting as a primary site for interactions with electrophiles and hydrogen bond donors.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. For organophosphate esters, the HOMO is typically located on the oxygen atoms, particularly the phosphoryl oxygen, while the LUMO is often centered on the P-O-C framework. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. DFT studies on TBP and its degradation products, di-n-butyl phosphate (HDBP) and mono-n-butyl phosphate (H2MBP), have shown that TBP has the largest HOMO-LUMO gap, indicating it is the most stable and least reactive of the three. vulcanchem.com A similar trend would be anticipated for this compound and its corresponding hydrolysis products.
Table 1: Predicted Electronic Properties of this compound and Analogues (Note: The data for this compound are hypothetical and based on trends observed for TBP and its derivatives. Actual DFT calculations would be required for precise values.)
| Compound | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | (Predicted lower than its hydrolysis products) | (Predicted value) | (Predicted value) | (Predicted larger than its hydrolysis products) | (Predicted lower than its hydrolysis products) |
| Tri-n-butyl phosphate (TBP) | -995.1 | -7.2 | 1.5 | 8.7 | 3.1 |
| Di-n-butyl phosphate (HDBP) | -769.5 | -6.8 | 1.2 | 8.0 | 3.5 |
| Mono-n-butyl phosphate (H2MBP) | -543.9 | -6.5 | 0.9 | 7.4 | 4.2 |
This table is for illustrative purposes to show expected trends based on published data for TBP and its degradation products.
The hydrolysis of organophosphate esters is a critical reaction pathway for their degradation in the environment. Computational chemistry can be employed to model this process, calculating the energies of reactants, products, and the transition states that connect them. This allows for the determination of activation energies, which are key to understanding reaction rates.
For this compound, hydrolysis can proceed via attack at the phosphorus center or at the alpha-carbon of one of the alkyl chains. The mechanism is generally accepted to be a bimolecular nucleophilic substitution (SN2-type) reaction. Under alkaline conditions, the hydroxide (B78521) ion acts as the nucleophile.
Computational studies on the hydrolysis of other organophosphate esters have detailed the geometries of the transition states, which typically involve a pentacoordinate phosphorus atom. The energy barrier for this process dictates the rate of hydrolysis. While specific calculations for this compound are not available, it is expected that the steric hindrance from the branched butan-2-yl and 2-methylpropyl groups might influence the accessibility of the phosphorus center to nucleophiles, potentially affecting the hydrolysis rate compared to linear alkyl phosphates like TBP.
Molecular Dynamics Simulations for Interfacial Phenomena
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a dynamic perspective that complements the static picture from quantum chemical calculations.
The fate and transport of this compound in the environment are heavily influenced by its interactions with various surfaces, such as soil organic matter, mineral surfaces, and atmospheric particles. MD simulations can model the adsorption of this compound onto such surfaces.
Based on MD simulations of TBP, it is anticipated that this compound would interact with surfaces primarily through its polar phosphoryl group. On a hydrophobic surface, the alkyl chains would likely align with the surface to maximize van der Waals interactions, while the polar head group may orient towards a more polar phase if present. On a hydrophilic or charged surface, such as a clay mineral, the phosphoryl oxygen would be a key site for hydrogen bonding or coordination with surface cations. The branched nature of the alkyl groups in this compound might affect its packing and orientation at interfaces compared to linear analogues.
Cheminformatics and Quantitative Structure-Property Relationships (QSPR) in Environmental Context
Cheminformatics and QSPR modeling are invaluable tools for predicting the physicochemical properties and environmental fate of chemicals when experimental data is scarce. These models use the molecular structure to estimate properties of interest.
For this compound, several key environmental fate parameters can be estimated using widely accepted QSPR models such as the US Environmental Protection Agency's EPI Suite™. These predictions are crucial for environmental risk assessment.
The hydrolytic rate constant is a measure of how quickly a substance breaks down in water. For organophosphate esters, this is highly dependent on pH. The sorption coefficient (Koc) indicates the tendency of a chemical to adsorb to soil and sediment organic carbon, which affects its mobility in the environment.
Using the SMILES string CCC(C)OP(=O)(OCC(C)C)OCC(C)C for this compound, the following environmental fate parameters have been predicted using EPI Suite™.
Table 2: Predicted Environmental Fate Parameters for this compound using EPI Suite™
| Parameter | Predicted Value | Method | Significance |
| Log Koc (Soil Adsorption Coefficient) | 3.19 | KOCWIN™ v2.00 | Indicates moderate adsorption to soil and sediment. |
| Hydrolysis Half-Life (pH 7) | 338.5 days | HYDROWIN™ v2.00 | Suggests relatively slow degradation in neutral waters. |
| Hydrolysis Half-Life (pH 8) | 33.8 days | HYDROWIN™ v2.00 | Shows significantly faster degradation under slightly alkaline conditions. |
| Atmospheric Oxidation Half-Life | 15.2 hours | AOPWIN™ v1.92 | Suggests relatively rapid degradation in the atmosphere via reaction with hydroxyl radicals. |
These predicted values suggest that this compound is likely to be moderately persistent in neutral aquatic environments, with its persistence decreasing in more alkaline conditions. Its moderate sorption to soil indicates that it will have some mobility in the subsurface, but a significant fraction is likely to be associated with organic matter. In the atmosphere, it is expected to degrade relatively quickly.
Environmental Occurrence and Release from Industrial Applications
Q & A
Basic: What are the optimal synthetic routes for Butan-2-yl bis(2-methylpropyl) phosphate, and what challenges arise in achieving high purity?
Answer:
The synthesis of mixed phosphate esters like this compound typically involves esterification of phosphoric acid with the corresponding alcohols (butan-2-ol and 2-methylpropanol) under controlled conditions. A common method employs coupling agents like dicyclohexylcarbodiimide (DCC) or acid catalysts (e.g., H₂SO₄) to facilitate ester bond formation . Challenges include:
- Competing side reactions : The steric hindrance of branched alcohols (e.g., 2-methylpropanol) may slow esterification, requiring elevated temperatures or prolonged reaction times.
- Purification : Chromatographic techniques (e.g., silica gel chromatography) or fractional distillation are critical to separate unreacted alcohols and byproducts. Purity can be confirmed via ³¹P NMR, which distinguishes mono-, di-, and triesters .
Basic: Which spectroscopic methods are most effective for characterizing this compound, and how can data interpretation pitfalls be avoided?
Answer:
- ³¹P NMR : Directly identifies phosphorus environments, confirming esterification and detecting hydrolytic degradation. A singlet near 0–5 ppm (for triesters) or downfield shifts for acidic protons in mono/diesters is typical .
- ¹H/¹³C NMR : Assigns alkyl group configurations. For example, butan-2-yl’s methine proton (δ ~4.8 ppm, multiplet) and 2-methylpropyl’s methyl groups (δ ~0.9 ppm, doublet) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. Fragmentation patterns help confirm ester linkages but may overlap with isomeric byproducts .
Pitfalls : Signal splitting due to diastereomers (if chiral centers exist) or solvent impurities requires careful baseline correction and deuterated solvent use .
Advanced: How can computational chemistry tools predict the reactivity and stability of this compound under varying environmental conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Predict hydrolysis rates in aqueous systems by modeling interactions between water molecules and the phosphate ester bond. Tools like GROMACS or AMBER parameterize force fields for phosphorus-containing compounds .
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to identify susceptible cleavage sites. For example, the P–O bond in branched esters may exhibit lower BDEs due to steric strain .
- ACD/Labs Percepta : Predicts physicochemical properties (e.g., logP, pKa) to assess environmental persistence or bioaccumulation potential .
Advanced: What strategies resolve discrepancies in experimental data regarding the hydrolysis rates of this compound in aqueous systems?
Answer:
- Controlled Variables : Standardize pH, temperature, and ionic strength. For example, alkaline conditions (pH >10) accelerate hydrolysis via nucleophilic attack, while acidic conditions favor protonation of leaving groups .
- Isotopic Labeling : Use deuterated water (D₂O) or ¹⁸O-labeled phosphate to trace hydrolysis pathways and distinguish abiotic vs. enzyme-mediated degradation .
- Inter-laboratory Validation : Cross-check methods (e.g., HPLC vs. LC-MS) to address instrument-specific biases. Reference materials like DEHP (diethylhexyl phosphate) can serve as hydrolysis benchmarks .
Basic: What are the critical storage and handling protocols to prevent degradation of this compound in laboratory settings?
Answer:
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize oxidation and hydrolysis. Desiccants (e.g., silica gel) prevent moisture ingress .
- Handling : Use gloveboxes for air-sensitive work. Avoid contact with metals (e.g., Fe, Cu) that catalyze decomposition.
- Stability Monitoring : Periodic ³¹P NMR or FTIR analysis detects degradation products like phosphoric acid or alcohol byproducts .
Advanced: How does the steric environment of this compound influence its interactions in catalytic or biological systems?
Answer:
- Enzyme Inhibition Studies : The bulky 2-methylpropyl groups may hinder binding to active sites of phosphatases or esterases. Competitive assays with simpler esters (e.g., methyl phosphate) quantify steric effects .
- Surface Plasmon Resonance (SPR) : Measures binding affinity to proteins or membranes. Compare with linear-chain analogs to isolate steric contributions .
- X-ray Crystallography : Resolve crystal structures to map van der Waals interactions in host-guest systems (e.g., cyclodextrins) .
Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?
Answer:
- GC-MS with Derivatization : Convert polar impurities (e.g., free phosphoric acid) to volatile trimethylsilyl derivatives for enhanced detection .
- Ion Chromatography (IC) : Quantifies inorganic phosphate (PO₄³⁻) from hydrolysis, with detection limits <1 ppm .
- HPLC-UV/RI : Pair with C18 columns and gradient elution to separate isomeric byproducts (e.g., butan-1-yl vs. butan-2-yl esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
